molecular formula C10H15NO B1589668 2-(4-Methoxyphenyl)propan-2-amine CAS No. 30568-44-6

2-(4-Methoxyphenyl)propan-2-amine

Cat. No. B1589668
M. Wt: 165.23 g/mol
InChI Key: RITIBMKMOLMSPL-UHFFFAOYSA-N
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Patent
US05717088

Procedure details

1.58 g of platinum oxide were added to a solution of 21.0 g of 1-(4-methoxyphenyl)-1-methylethyl azide [prepared as described in step (a) above] in 100 ml of methanol. The reaction mixture was then stirred for 5 hours under a stream of hydrogen. At the end of this time, the mixture was filtered, diluted with methylene chloride, and washed with an aqueous solution of sodium hydrogencarbonate, with water and with a saturated aqueous solution of sodium chloride, in that order. It was then dried over anhydrous magnesium sulfate, and concentrated by evaporation under reduced pressure, to give 17.2 g ¢yield 95%) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(4-methoxyphenyl)-1-methylethyl azide
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.58 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([N:12]=[N+]=[N-])([CH3:11])[CH3:10])=[CH:5][CH:4]=1.[H][H]>CO.[Pt]=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([NH2:12])([CH3:10])[CH3:11])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
1-(4-methoxyphenyl)-1-methylethyl azide
Quantity
21 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C)(C)N=[N+]=[N-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
1.58 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
At the end of this time, the mixture was filtered
ADDITION
Type
ADDITION
Details
diluted with methylene chloride
WASH
Type
WASH
Details
washed with an aqueous solution of sodium hydrogencarbonate, with water and with a saturated aqueous solution of sodium chloride, in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was then dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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